N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and an oxo group, as well as a pyrazole ring with three methyl groups
Properties
IUPAC Name |
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-7-9(8(2)18(3)17-7)4-12(19)16-11-6-15-5-10(14)13(11)20/h5-6H,4H2,1-3H3,(H,15,20)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDGCBPINWXTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CNC=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-amino-5-bromopyridine, is subjected to oxidation to introduce the oxo group at the 4-position.
Formation of the Pyrazole Intermediate: 1,3,5-trimethylpyrazole is synthesized through the cyclization of appropriate precursors.
Coupling Reaction: The pyridine and pyrazole intermediates are coupled using an acylation reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group, or the compound can be further oxidized under specific conditions.
Condensation Reactions: The acetamide group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Compounds with different substituents on the pyridine ring.
Oxidation Products: Compounds with additional oxo groups or carboxylic acids.
Reduction Products: Compounds with hydroxyl groups replacing the oxo group.
Scientific Research Applications
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-dimethylpyrazol-4-yl)acetamide: Similar structure with one less methyl group on the pyrazole ring.
Uniqueness
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to the specific combination of substituents on the pyridine and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
